2-Ethyl-1-benzofuran-3-carbaldehyde oxime
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Description
2-Ethyl-1-benzofuran-3-carbaldehyde oxime (2-EBCO) is an organic compound with a wide range of uses in the scientific and research fields. It is a versatile compound that has been studied extensively for its many applications. 2-EBCO is a colorless liquid with a faint odor and a boiling point of 115°C. It is soluble in water and most organic solvents and is used in a variety of laboratory experiments and research applications.
Scientific Research Applications
Novel Heterocycles Synthesis
Researchers have developed methods for synthesizing novel heterocycles using related compounds as precursors. For example, a study describes the synthesis of novel 3-(benzofur-2-yl)pyrazole-based heterocycles through facile reactions, demonstrating the versatility of benzofuran derivatives in creating complex chemical structures with potential for varied applications (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Condensation Reactions
Another significant application involves condensation reactions, where related compounds participate in forming new chemical entities. A notable example is the employment of 4-oxo-(4H)-1-benzopyran-3-carbaldehydes in Knoevenagel condensation reactions, performed in an ionic liquid to achieve higher yields and shorter reaction times, showcasing the compound's reactivity and utility in organic synthesis (Hangarge, Jarikote, & Shingare, 2002).
Analytical Method Development
Research also extends to analytical chemistry, where methods for determining related compounds and their by-products during synthesis have been proposed. This includes the use of HPLC for the determination of(E)-3-ethyl-(2,3-dihydro-l-benzofuran-5-yl)-2-propenoate and its by-products, highlighting the importance of analytical techniques in quality control and synthesis optimization (Fen, 2010).
Supramolecular Chemistry
In supramolecular chemistry, related compounds have been used as ligands for the coordination of paramagnetic transition metal ions, leading to the creation of complex structures with single-molecule magnetic behavior. This demonstrates the potential of such compounds in the development of molecular magnets and materials science applications (Giannopoulos et al., 2014).
Functionalized Benzofurans Synthesis
Additionally, research has focused on the synthesis of highly functionalized benzofurans, showcasing the utility of related compounds in creating molecules with potential for various chemical and biological applications. This includes the development of efficient methods for assembling benzofurans using o-hydroxyphenones and dichloroethylene, highlighting the compound's role in facilitating complex chemical transformations (Schevenels & Markó, 2012).
properties
IUPAC Name |
(NE)-N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-10-9(7-12-13)8-5-3-4-6-11(8)14-10/h3-7,13H,2H2,1H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKQODPEAREPPX-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC=CC=C2O1)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-benzofuran-3-carbaldehyde oxime |
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